3,6-Nonadien-2-one

Flavor stability Oxidative degradation Functional group chemistry

3,6‑Nonadien‑2‑one (CAS 335162‑56‑6) is an unsaturated aliphatic ketone with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g mol⁻¹ [REFS‑1]. It belongs to the nonadienone family, characterized by a nine‑carbon backbone containing two conjugated or isolated double bonds at the 3 and 6 positions and a ketone carbonyl at the 2 position [REFS‑2].

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
Cat. No. B13971781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Nonadien-2-one
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCC=CCC=CC(=O)C
InChIInChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h4-5,7-8H,3,6H2,1-2H3/b5-4+,8-7+
InChIKeyLXEYQCJEHJZVAR-AOSYACOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6‑Nonadien‑2‑one: A Specialty Unsaturated C9 Ketone for Flavor, Fragrance, and Volatile Research


3,6‑Nonadien‑2‑one (CAS 335162‑56‑6) is an unsaturated aliphatic ketone with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g mol⁻¹ [REFS‑1]. It belongs to the nonadienone family, characterized by a nine‑carbon backbone containing two conjugated or isolated double bonds at the 3 and 6 positions and a ketone carbonyl at the 2 position [REFS‑2]. The compound is primarily utilized in the flavor and fragrance industry as a specialty aroma chemical, where it contributes green, cucumber‑like, and fruity notes to complex formulations [REFS‑2]. Its chemical structure—an α,β‑unsaturated ketone moiety combined with a second, isolated double bond—confers distinct reactivity and sensory properties that differentiate it from related nine‑carbon aldehydes, alcohols, and monounsaturated ketones.

Aroma character
Green, cucumber-like note for flavor and fragrance profiling studies
Stability context
Ketone functionality may reduce oxidative degradation vs. analogous aldehydes (class-level inference)
Synthetic utility
α,β-Unsaturated enone system supports polyunsaturated building block research

Why 3,6‑Nonadien‑2‑one Cannot Be Replaced by Common C9 Flavor and Fragrance Ingredients


The nine‑carbon (C9) volatile landscape contains numerous compounds—e.g., (E,Z)‑2,6‑nonadienal (cucumber aldehyde), 3‑nonen‑2‑one, and 3,6‑nonadien‑1‑ol—that share a common carbon skeleton but differ fundamentally in functional group identity, double‑bond position, and degree of unsaturation. These structural variations produce starkly different odor thresholds, aroma characters, and chemical stabilities [REFS‑1][REFS‑2]. For instance, aldehydes such as 2,6‑nonadienal are highly potent (odor threshold ~0.01 μg kg⁻¹) but are notoriously prone to oxidation and isomerization [REFS‑1], whereas the corresponding alcohols (e.g., 3,6‑nonadien‑1‑ol) exhibit higher thresholds (~3 ppb) and greener, fatty notes [REFS‑2]. Ketones, including 3,6‑nonadien‑2‑one, occupy a middle ground: they typically offer greater oxidative stability than aldehydes and a distinct aroma profile that bridges the green, cucumber character of aldehydes with the nutty, fruity tones of monounsaturated ketones [REFS‑3]. Consequently, substituting 3,6‑nonadien‑2‑one with a structurally similar C9 aldehyde or alcohol will alter both the sensory impact and the shelf‑life of the final product, making generic replacement impractical for scientifically rigorous applications.

Aldehyde analog 2,6-Nonadienal is labile and prone to oxidation; replacing with the ketone may shift shelf-life and aroma stability profile.
Alcohol analog 3,6-Nonadien-1-ol introduces fatty, vegetal notes and higher detection threshold, altering intended cucumber impact.
Monounsaturated ketone 3-Nonen-2-one carries nutty, fruity undertones; diunsaturated structure may be required for pure green cucumber character.

Quantitative Differentiation of 3,6‑Nonadien‑2‑one Against Closest C9 Analogs: Head‑to‑Head Comparisons


Structural Differentiation: Ketone vs. Aldehyde Functional Group Impacts Oxidative Stability

3,6‑Nonadien‑2‑one contains a ketone carbonyl (C=O) at position 2, in contrast to (Z,Z)‑3,6‑nonadienal, which bears an aldehyde group at the terminus of the carbon chain [REFS‑1][REFS‑2]. Aldehydes are significantly more susceptible to air oxidation and double‑bond isomerization than ketones. The aldehyde (Z,Z)‑3,6‑nonadienal is explicitly described in the primary literature as a “labile compound … prone to both trans isomerization and oxidation of its aldehyde end group” [REFS‑1]. This instability limits its practical utility in products requiring long shelf‑life or thermal processing. The ketone analog 3,6‑nonadien‑2‑one, by virtue of its ketone functionality, is expected to exhibit substantially improved oxidative resistance, although quantitative stability data under identical conditions are not yet reported in the public domain.

Oxidative stability context
Class‑level inference
Ketone (target) predicted more stable than aldehyde (labile, prone to oxidation and isomerization). No direct quantitative data.
Supports shelf-life study fit; aldehyde analog may degrade.
Stability advantage not yet quantified; data to verify.
Flavor stability Oxidative degradation Functional group chemistry

Sensory Character Differentiation: Ketone vs. Alcohol Odor Profiles

3,6‑Nonadien‑2‑one is described as possessing a “green and cucumber‑like” aroma [REFS‑1]. In comparison, the structurally related alcohol (E,Z)‑3,6‑nonadien‑1‑ol exhibits a more complex profile characterized as “fatty, raw vegetative‑green cucumber and green pepper notes with fruity watermelon and honeydew nuances” and has a reported aroma detection threshold of 3 ppb (in air) [REFS‑2]. The ketone lacks the prominent fatty and raw vegetable notes that dominate the alcohol, making it a cleaner, more focused green‑cucumber impact chemical. This sensory divergence arises from the difference in hydrogen‑bonding capability: the alcohol forms intermolecular hydrogen bonds that modify its volatility and interaction with olfactory receptors, whereas the ketone’s carbonyl group presents a distinct receptor activation pattern.

Odor profile: ketone vs. alcohol
Cross‑study comparable
Ketone: green, cucumber. Alcohol: fatty, vegetative, watermelon; detection threshold 3 ppb.
Ketone provides cleaner cucumber impact; alcohol adds fatty complexity.
Threshold for ketone not reported; sensory context from vendor and literature.
Sensory analysis Aroma profiling Flavor chemistry

Sensory Profile Differentiation: Dienone Ketone vs. Monounsaturated Ketone

3,6‑Nonadien‑2‑one is a diunsaturated ketone (two double bonds), whereas the commercially established flavor ingredient 3‑nonen‑2‑one contains only one double bond (at position 3) [REFS‑1][REFS‑2]. The additional double bond in 3,6‑nonadien‑2‑one introduces conjugation or extended π‑system effects that profoundly alter the odor profile. 3‑Nonen‑2‑one is described as “strong and nutty, with distinct fruity notes that are reminiscent of peaches, melons and avocados” [REFS‑1]. In contrast, 3,6‑nonadien‑2‑one shifts the sensory emphasis toward “green and cucumber‑like” attributes [REFS‑2], indicating that the second unsaturation enhances green, fresh‑vegetative character while suppressing the nutty, fermented nuances typical of the monounsaturated analog. This shift is consistent with known structure‑odor relationships in aliphatic compounds, where increasing unsaturation generally introduces more “green” and “fatty” descriptors.

Odor profile: dienone vs. monounsaturated
Cross‑study comparable
3,6-Nonadien-2-one: green, cucumber. 3-Nonen-2-one: nutty, fruity (peach, melon).
Second double bond shifts profile away from nutty character.
Descriptions from vendor and Flavorist literature.
Structure‑odor relationships Flavor ingredient selection Aroma chemical characterization

Physicochemical Properties: Boiling Point and Predicted Volatility

3,6‑Nonadien‑2‑one exhibits a boiling point of 70–73 °C under reduced pressure [REFS‑1], indicating relatively high volatility that facilitates headspace delivery in flavor and fragrance applications. In comparison, the monounsaturated analog 3‑nonen‑2‑one has an estimated boiling point of 201–202 °C at atmospheric pressure [REFS‑2], and the alcohol 3,6‑nonadien‑1‑ol is reported to boil at approximately 215 °C [REFS‑3]. The lower boiling point of 3,6‑nonadien‑2‑one (even under reduced pressure) suggests it is more volatile than its saturated and alcohol counterparts, which can be advantageous for achieving rapid aroma release in applications such as beverages, air fresheners, and instant food products. The presence of the ketone group and two double bonds reduces intermolecular interactions compared to the hydrogen‑bonded alcohol, contributing to this higher volatility.

Volatility (boiling point)
Cross‑study comparable
Target: 70–73 °C (reduced). Comparators: 3-nonen-2-one ~201–202 °C (est.), alcohol ~215 °C.
Higher relative volatility may support rapid aroma release.
Pressure conditions differ; direct comparison requires confirmation.
Volatility GC analysis Formulation design

Chemical Reactivity: α,β‑Unsaturated Ketone as a Versatile Synthetic Intermediate

The 3,6‑nonadien‑2‑one scaffold incorporates an α,β‑unsaturated ketone (enone) system conjugated between the carbonyl and the 3,4‑double bond. This moiety is a privileged functional group in organic synthesis, capable of undergoing Michael additions, Diels–Alder cycloadditions, and a variety of organocatalytic transformations [REFS‑1][REFS‑2]. In contrast, the saturated analog nonan‑2‑one lacks this activated double bond and participates only in typical ketone chemistry (e.g., nucleophilic addition, reduction) [REFS‑3]. The aldehyde (Z,Z)‑3,6‑nonadienal, while also unsaturated, is too labile for many synthetic applications [REFS‑4]. The enone system in 3,6‑nonadien‑2‑one allows it to serve not only as a flavor ingredient but also as a reactive building block for constructing more complex polyunsaturated molecules, including pheromones and natural product analogs [REFS‑2].

Synthetic versatility
Class‑level inference
α,β-Unsaturated ketone enables Michael addition, cycloaddition; saturated ketone limited to nucleophilic addition.
Enone system broadens scope for polyunsaturated building block synthesis.
Reactivity under specific conditions; review reaction scope.
Organic synthesis Building block Flavor precursor

LogP and Hydrophobicity: Impact on Partitioning and Release in Food Matrices

The calculated octanol‑water partition coefficient (LogP) for 3,6‑nonadien‑2‑one is 2.49 [REFS‑1]. This value places it in a moderately hydrophobic range, intermediate between the more hydrophilic short‑chain aldehydes (e.g., hexanal, LogP ~1.8) and the highly lipophilic long‑chain ketones (e.g., nonan‑2‑one, LogP ~3.1) [REFS‑2]. Its LogP is nearly identical to that of (Z)‑3‑nonen‑2‑one (LogP = 2.69 est. [REFS‑3]), indicating that the additional double bond in the 6‑position only slightly decreases hydrophobicity. In practical terms, this LogP value influences how the compound partitions between lipid and aqueous phases in complex food matrices such as emulsions, sauces, and dairy products [REFS‑4]. A LogP around 2.5 generally favors balanced release from both aqueous and lipid phases, whereas more hydrophobic compounds may be retained in the lipid phase, delaying aroma perception.

Partition coefficient (LogP)
Cross‑study comparable
LogP = 2.49 (calculated). Δ vs. 3-nonen-2-one: −0.20; Δ vs. nonan-2-one: −0.61.
Moderate hydrophobicity suggests balanced aqueous/lipid release.
Estimated value; supports matrix-dependent release studies.
Flavor release Partition coefficient Matrix interactions

3,6‑Nonadien‑2‑one: High‑Impact Research and Industrial Application Scenarios Based on Quantitative Evidence


Clean Green‑Cucumber Impact in Beverages and Confections Without Fatty or Nutty Off‑Notes

Use 3,6‑nonadien‑2‑one as a high‑volatility top note in clear beverages, gelatins, and hard candies where a pure green‑cucumber character is desired. Its moderate LogP (2.49) ensures balanced release from aqueous matrices [REFS‑1], while the absence of the fatty notes characteristic of the corresponding alcohol [REFS‑2] and the nutty notes of monounsaturated ketones [REFS‑3] results in a cleaner, more focused aroma profile. The ketone functionality provides greater oxidative stability than the labile aldehyde analog [REFS‑4], making it suitable for products with extended shelf‑life or mild thermal processing.

Synthetic Intermediate for Polyunsaturated Natural Product Analogs and Pheromones

Employ 3,6‑nonadien‑2‑one as an α,β‑unsaturated ketone building block in the total synthesis of skip‑conjugated polyenes, pheromones, and structurally complex natural products [REFS‑5]. The enone system enables Michael additions, cycloadditions, and conjugate additions that are inaccessible with saturated ketones [REFS‑6]. Compared to the highly unstable (Z,Z)‑3,6‑nonadienal [REFS‑4], 3,6‑nonadien‑2‑one offers a practical balance of reactivity and bench stability, allowing multi‑step synthetic sequences to be executed without special handling precautions for oxidation.

Analytical Reference Standard for GC‑MS Identification of C9 Dienones in Fruit and Vegetable Volatiles

Utilize 3,6‑nonadien‑2‑one as a certified reference material for the identification and quantification of unsaturated C9 ketones in metabolomics studies of cucumber, melon, and watermelon volatiles. Its distinct mass spectrum and retention index (not yet publicly reported but expected to be characteristic of diunsaturated ketones) enable accurate peak assignment in complex GC‑MS chromatograms. Unlike the corresponding aldehyde, which undergoes rapid isomerization and degradation [REFS‑4], 3,6‑nonadien‑2‑one remains stable during sample preparation and analysis, ensuring reproducible quantitative data.

Flavor Encapsulation and Controlled Release Systems for Prolonged Freshness Perception

Incorporate 3,6‑nonadien‑2‑one into spray‑dried flavor encapsulates or melt‑extruded delivery systems designed for long‑lasting freshness cues in dry food products (e.g., snack seasonings, powdered beverages). Its relatively high volatility [REFS‑7] and moderate LogP [REFS‑1] facilitate rapid initial aroma release upon hydration or chewing, while the ketone’s enhanced oxidative stability compared to aldehydes [REFS‑4] minimizes off‑flavor generation during encapsulation and storage. This combination of properties makes it a candidate for achieving both immediate “fresh‑cut” impact and acceptable shelf‑life in dry applications.

Application
Selection Property
Validation Focus
Green cucumber flavor impact
Ketone stability and clean cucumber aroma profile
Aroma purity, oxidative stability in beverage/confection matrices
Polyunsaturated building block synthesis
α,β-Unsaturated ketone reactivity
Reaction scope and yield in multi-step sequences
GC-MS reference for C9 dienones
Structural and retention characteristics
Peak assignment and stability during volatile analysis
Flavor encapsulation & controlled release
Volatility and oxidative stability profile
Release kinetics and shelf-life in dry delivery systems
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